Technical Whitepaper: 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride
Technical Whitepaper: 1-Ethyl-1H-pyrazole-4-sulfonyl Fluoride
Topic: as a SuFEx Hub Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
A Latent SuFEx Warhead for Covalent Drug Discovery
Executive Summary
1-Ethyl-1H-pyrazole-4-sulfonyl fluoride represents a specialized class of "SuFExable" heterocycles—compounds designed to leverage Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike its highly reactive sulfonyl chloride precursor, this sulfonyl fluoride (SF) derivative offers a unique "stability-reactivity" balance.[1][2] It remains inert to hydrolysis and metabolic degradation in physiological media (plasma, pH 7.4 buffer) but reacts rapidly and specifically with nucleophilic amino acid residues (Tyrosine, Serine, Lysine, Histidine) upon activation or within a protein binding pocket.
This guide details the synthesis, mechanistic utility, and handling of this compound as a covalent fragment for chemoproteomics and ligand-directed labeling.
Chemical Identity & Properties
This compound is typically generated in situ or synthesized as a stable intermediate from its commercially available sulfonyl chloride analog.
| Property | Data |
| Compound Name | 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride |
| Molecular Formula | C₅H₇FN₂O₂S |
| Molecular Weight | 178.18 g/mol |
| Precursor CAS | 957514-21-5 (1-Ethyl-1H-pyrazole-4-sulfonyl chloride) |
| Core Scaffold | 1H-Pyrazole (N-ethyl substituted) |
| Warhead | Sulfonyl Fluoride (-SO₂F) |
| Physical State | Solid (Low melting point) or Oil (Predicted) |
| Solubility | DMSO, Acetonitrile, DCM; Low water solubility |
| Stability | High hydrolytic stability (t½ > 24h in PBS); Thermally stable >100°C |
Mechanistic Foundation: The SuFEx Advantage
The primary utility of 1-Ethyl-1H-pyrazole-4-sulfonyl fluoride lies in its role as a "sleeping beauty" electrophile.
3.1 Stability vs. Reactivity
Traditional electrophiles (e.g., sulfonyl chlorides, epoxides) often suffer from rapid hydrolysis or off-target reactivity with glutathione. The S(VI)-F bond is distinct:
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Bond Energy: The S-F bond is strong (~90 kcal/mol) and resistant to reduction.
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Hard/Soft Character: The sulfur center is "hard," making it resistant to "soft" nucleophiles like thiols (unless activated), but highly reactive toward "hard" nucleophiles (alkoxides, amines) in specific environments.
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Proton-Assisted Activation: In the environment of a protein active site, hydrogen bonding to the sulfonyl oxygens or the fluoride itself can catalyze the expulsion of fluoride, resulting in a covalent bond.
3.2 Mechanism of Action
The compound acts as a SuFEx Hub . It can be used to link two molecular modules or to covalently tag a protein.[1]
Figure 1: Mechanism of SuFEx-mediated covalent bonding. The sulfonyl fluoride resists hydrolysis until activated by a specific protein microenvironment or chemical catalyst (e.g., DBU, BEMP).
Synthesis Protocol
Since the fluoride is not a standard bulk commodity, it is best synthesized from the corresponding chloride. This protocol ensures high yield and purity without complex chromatography.
4.1 Reagents Required[3][4][5]
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Precursor: 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (1.0 equiv)
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Fluorinating Agent: Potassium Bifluoride (KHF₂) (saturated aq. solution) OR Potassium Fluoride (KF) (spray-dried).
-
Solvent: Acetonitrile (MeCN) or THF.
-
Workup: Ethyl Acetate (EtOAc), Brine, MgSO₄.
4.2 Step-by-Step Procedure (Biphasic Method)
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Preparation: Dissolve 1-Ethyl-1H-pyrazole-4-sulfonyl chloride (1 mmol) in MeCN (5 mL).
-
Addition: Add a saturated aqueous solution of KHF₂ (2 mmol, 2.0 equiv) dropwise at room temperature. Note: KHF₂ is preferred over KF for faster kinetics in biphasic systems.
-
Reaction: Stir vigorously for 2–4 hours. Monitor by TLC or LC-MS. The chloride (reactive) will convert to the fluoride (stable).[6]
-
Observation: The reaction is typically clean; the sulfonyl fluoride is less polar than the chloride.
-
-
Workup:
-
Dilute with water (10 mL).
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with brine.
-
Dry over anhydrous MgSO₄ and concentrate under reduced pressure.
-
-
Purification: The residue is usually sufficiently pure (>95%) for biological testing. If necessary, purify via silica gel flash chromatography (Hexane/EtOAc gradient).
Figure 2: Synthesis workflow for converting the sulfonyl chloride precursor to the stable sulfonyl fluoride warhead.
Applications in Drug Discovery[9][10]
5.1 Covalent Fragment Screening
This compound serves as an excellent covalent fragment .
-
Rationale: The pyrazole ring is a privileged scaffold in medicinal chemistry (found in Celecoxib, Viagra). The N-ethyl group provides a small hydrophobic handle.
-
Workflow: Incubate the fragment (10–100 µM) with the target protein. Use Intact Protein Mass Spectrometry to detect a mass shift of +158 Da (Fragment Mass - F).
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Target Residues: Primarily Tyrosine (via phenolic -OH) and Lysine (via ε-amine), often assisted by proximal Histidine residues.
5.2 Chemical Probe Design
Researchers can extend this molecule at the C-3 or C-5 position (if starting with a functionalized precursor) to attach a reporter tag (biotin or fluorophore). This creates an Activity-Based Probe (ABP) to profile enzymes that recognize the pyrazole motif.
Safety & Handling
While sulfonyl fluorides are more stable than chlorides, they are still reactive electrophiles and must be handled with care.
-
Hazard Classification:
-
Specific Handling:
-
Avoid inhalation of dust/vapors.
-
Wear nitrile gloves and safety glasses.
-
Deactivation: Treat spills with a solution of 1M NaOH or a nucleophilic amine (e.g., ethanolamine) to quench the sulfonyl fluoride.
-
-
Storage: Store at 2–8°C in a tightly sealed container. Moisture tolerant, but long-term storage under inert gas (Ar/N₂) is recommended to prevent slow hydrolysis.
References
-
Sharpless, K. B., et al. (2014). "SuFEx: The New Generation of Click Chemistry."[2] Angewandte Chemie International Edition. [Link]
-
Jones, L. H. (2018). "Sulfonyl Fluorides in Chemical Biology and Drug Discovery." ACS Medicinal Chemistry Letters. [Link]
-
PubChem Compound Summary. (2025). "1-Ethyl-1H-pyrazole-4-sulfonyl chloride (Precursor)." National Center for Biotechnology Information. [Link]
-
Oakwood Chemical. (2025). "Commercial Datasheet: 1-Ethyl-1H-pyrazole-4-sulfonyl chloride." [Link]
Sources
- 1. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 3. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. 37622-90-5 Cas No. | Ethyl 1H-pyrazole-4-carboxylate | Apollo [store.apolloscientific.co.uk]
- 8. ethyl 1H-pyrazole-4-carboxylate | C6H8N2O2 | CID 142179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-ethyl-1H-pyrazole-5-sulfonyl chloride | C5H7ClN2O2S | CID 18981633 - PubChem [pubchem.ncbi.nlm.nih.gov]
